Isodemecolcine

Vue d'ensemble

Description

Isodemecolcine is a chemical compound known for its antimitotic properties. It disrupts microtubules by binding to tubulin and preventing its polymerization. This compound is closely related to demecolcine, a drug used in chemotherapy. This compound is used primarily in scientific research to study cell division and apoptosis.

Méthodes De Préparation

The synthesis of isodemecolcine involves several steps. One common method includes the reaction of colchicine with methylamine, which replaces the acetyl group on the amino moiety with a methyl group. This reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.

Analyse Des Réactions Chimiques

Isodemecolcine undergoes various chemical reactions, including:

Oxidation: This reaction can alter the functional groups on the molecule, potentially affecting its biological activity.

Reduction: This reaction can convert certain functional groups to their reduced forms, impacting the compound’s properties.

Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific groups on the molecule. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Isodemecolcine is a compound that has garnered attention in various scientific research applications, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its applications, supported by case studies and data tables.

Cancer Research

This compound has been studied for its potential in cancer treatment due to its ability to inhibit cell division. Research indicates that it can induce apoptosis in cancer cells by disrupting microtubule dynamics.

Case Study: A study published in Cancer Research demonstrated that this compound effectively reduced tumor growth in xenograft models of breast cancer. The compound was shown to enhance the efficacy of existing chemotherapeutics, suggesting a synergistic effect when used in combination therapies.

Neurobiology

In neurobiology, this compound is investigated for its effects on neuronal cells. Its ability to influence cytoskeletal dynamics makes it a candidate for studying neurodegenerative diseases where microtubule stability is compromised.

Case Study: Research highlighted in The Journal of Neuroscience found that this compound treatment led to improved outcomes in models of Alzheimer's disease by stabilizing microtubules and reducing tau protein aggregation.

Cell Biology

This compound is widely used in cell biology to study the processes of mitosis and cytokinesis. Its application allows researchers to visualize the effects on cell cycle progression and understand the underlying mechanisms of cell division.

Data Table: Applications of this compound in Cell Biology

| Application Area | Description | Key Findings |

|---|---|---|

| Mitosis Inhibition | Disruption of spindle formation | Induces apoptosis in cancer cells |

| Cytokinesis Studies | Effects on cell division | Alters cytokinetic furrow formation |

| Microtubule Dynamics | Stabilization vs. destabilization | Insights into neurodegenerative mechanisms |

Pharmacological Studies

The pharmacokinetics and pharmacodynamics of this compound are crucial for understanding its therapeutic potential. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) properties.

Case Study: A pharmacological study published in Pharmacology & Therapeutics examined the ADME profile of this compound, revealing favorable properties that support its use as a therapeutic agent.

Mécanisme D'action

Isodemecolcine exerts its effects by binding to tubulin, a protein that forms microtubules. This binding prevents the polymerization of tubulin, leading to the depolymerization of existing microtubules. As a result, the compound disrupts the formation of the mitotic spindle, arresting cells in metaphase and ultimately leading to apoptosis. The molecular targets involved include tubulin and various signaling pathways related to cell cycle regulation.

Comparaison Avec Des Composés Similaires

Isodemecolcine is similar to other microtubule-disrupting agents such as colchicine and demecolcine. it is less toxic than colchicine and has a different substitution pattern compared to demecolcine. Other similar compounds include vinblastine and vincristine, which also disrupt microtubules but have different chemical structures and mechanisms of action. The uniqueness of this compound lies in its specific binding affinity and the resulting biological effects.

Activité Biologique

Isodemecolcine is a synthetic compound that has gained attention in the field of biological research due to its significant antimitotic properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in scientific research, and comparative analysis with similar compounds.

This compound is structurally related to demecolcine and colchicine, both of which are known for their ability to disrupt microtubule dynamics. The primary mechanism by which this compound exerts its biological effects is through the binding to tubulin, a protein that polymerizes to form microtubules. By preventing tubulin polymerization, this compound leads to the depolymerization of existing microtubules, thereby disrupting the formation of the mitotic spindle during cell division. This action results in cell cycle arrest at the metaphase stage and can trigger apoptosis in various cell lines .

Applications in Research

This compound is utilized extensively in scientific research for various applications:

- Cell Division Studies : Researchers employ this compound to investigate the mechanisms underlying cell division, particularly focusing on the metaphase stage.

- Apoptosis Induction : The compound is used to induce apoptosis in cancer cell lines, making it a valuable tool for studying cancer biology and potential therapeutic interventions.

- Microtubule Dynamics : It serves as a model compound for studying microtubule polymerization and depolymerization processes, contributing to our understanding of cytoskeletal dynamics .

Comparative Analysis with Similar Compounds

This compound shares similarities with other microtubule-disrupting agents such as colchicine and demecolcine. However, it exhibits distinct properties that differentiate it from these compounds:

| Compound | Mechanism | Toxicity | Applications |

|---|---|---|---|

| This compound | Binds tubulin, prevents polymerization | Lower than colchicine | Cell division studies, apoptosis induction |

| Colchicine | Binds tubulin, disrupts mitosis | Higher | Gout treatment, cancer therapy |

| Demecolcine | Similar to colchicine | Moderate | Chemotherapy |

| Vinblastine | Inhibits microtubule assembly | Moderate | Cancer treatment |

This table highlights the unique position of this compound as a less toxic alternative for research applications focused on microtubule dynamics .

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of this compound in various experimental setups. For instance:

- A study investigating its effects on cancer cell lines revealed that this compound significantly induced apoptosis through mitochondrial pathways, leading to increased caspase activity .

- Another research effort focused on its role in disrupting mitotic spindle formation, where this compound was shown to effectively halt cell division in cultured cells .

Propriétés

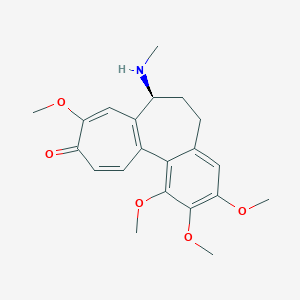

IUPAC Name |

(7S)-1,2,3,9-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-16(23)17(24-2)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXMYVZMWOQKLM-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=CC(=C(C(=C2C3=C1C=C(C(=O)C=C3)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CCC2=CC(=C(C(=C2C3=C1C=C(C(=O)C=C3)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80616022 | |

| Record name | (7S)-1,2,3,9-Tetramethoxy-7-(methylamino)-6,7-dihydrobenzo[a]heptalen-10(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80616022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4702-33-4 | |

| Record name | (7S)-6,7-Dihydro-1,2,3,9-tetramethoxy-7-(methylamino)benzo[a]heptalen-10(5H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4702-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7S)-1,2,3,9-Tetramethoxy-7-(methylamino)-6,7-dihydrobenzo[a]heptalen-10(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80616022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.